3,4-dihydroisoquinoline-2(1H)-carbonyl chloride chemical properties
3,4-dihydroisoquinoline-2(1H)-carbonyl chloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3,4-Dihydroisoquinoline-2(1H)-carbonyl Chloride
Executive Overview
3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride, also known as 1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride, is a pivotal chemical intermediate highly valued in the fields of medicinal chemistry and organic synthesis. As a bifunctional reagent, it combines the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold with a highly reactive N-acyl chloride moiety. This unique structure renders it an exceptional electrophilic building block for the efficient construction of N-substituted ureas and carbamates. Its utility is most pronounced in the development of novel therapeutic agents, where the THIQ core imparts favorable pharmacological properties and the carbonyl chloride handle allows for systematic structural diversification to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive analysis of its synthesis, core chemical reactivity, spectroscopic signature, practical applications, and essential handling protocols, tailored for researchers and drug development professionals.
The 3,4-Dihydroisoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The 3,4-dihydroisoquinoline, or THIQ, nucleus is a prominent structural motif found in a vast array of natural products (e.g., alkaloids like papaverine) and synthetic pharmaceutical agents.[1] Its rigid, bicyclic framework serves as a versatile template for orienting substituents in three-dimensional space, enabling precise interactions with biological targets. Compounds incorporating the THIQ scaffold have demonstrated a wide spectrum of biological activities, including antihypertensive, anesthetic, and antimetastatic properties.[1][2] The ability to readily introduce functionality at the nitrogen atom via the carbonyl chloride group makes this particular derivative an invaluable tool for exploring the structure-activity relationships (SAR) of new chemical entities.
Physicochemical and Spectroscopic Profile
3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride is a moisture-sensitive solid that requires careful handling under inert conditions. Its properties are defined by the interplay between the aromatic ring, the saturated heterocyclic ring, and the electrophilic acyl chloride group.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 1,2,3,4-Tetrahydroisoquinoline-2-carbonyl chloride | [3] |
| CAS Number | 199480-42-7 | [3] |
| Molecular Formula | C₁₀H₁₀ClNO | Calculated |
| Molecular Weight | 195.64 g/mol | Calculated |
| Appearance | Typically an off-white to yellow solid | Inferred from similar compounds[4] |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) | General chemical knowledge |
| Stability | Highly moisture-sensitive; hydrolyzes in the presence of water | General properties of acyl chlorides |
Spectroscopic Characterization
Precise characterization is critical for confirming the identity and purity of the compound. While a dedicated spectrum for the title compound is not publicly available, its expected spectroscopic data can be reliably predicted based on the analysis of its constituent parts and related structures.[5][6][7]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies | Rationale and Notes |
| ¹H NMR (CDCl₃) | δ 7.1-7.3 (m, 4H, Ar-H), δ 4.7-4.8 (t, 2H, N-CH₂-Ar), δ 3.9-4.0 (t, 2H, N-CH₂-CH₂), δ 2.9-3.0 (t, 2H, CH₂-Ar) | The N-acyl group deshields the adjacent methylene protons (positions 1 and 3). Aromatic protons appear in their typical region. Data for the parent amine shows N-CH₂ protons at δ 4.16 and 3.29.[7] |
| ¹³C NMR (CDCl₃) | δ ~150 (C=O), δ 126-134 (Ar-C), δ ~48 (N-CH₂-Ar), δ ~44 (N-CH₂-CH₂), δ ~28 (CH₂-Ar) | The carbonyl carbon of the acyl chloride is highly deshielded. The parent amine shows C1 at 46.8 ppm and C3 at 42.6 ppm.[7] |
| IR (KBr or thin film) | ~1785-1760 cm⁻¹ (strong, C=O stretch) | This frequency is highly characteristic of an acyl chloride carbonyl group, which appears at a higher wavenumber than amides or esters due to the inductive effect of the chlorine atom. |
| Mass Spec (EI) | m/z 195/197 (M⁺, with ³⁵Cl/³⁷Cl isotope pattern), 132 (M - COCl)⁺ | The molecular ion peak will show the characteristic 3:1 isotopic ratio for chlorine. A major fragment will correspond to the loss of the carbonyl chloride group to form the stable tetrahydroisoquinolinium fragment.[6][7] |
Synthesis and Mechanistic Considerations
The synthesis of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride is most efficiently achieved through the N-acylation of 1,2,3,4-tetrahydroisoquinoline using phosgene or a safer, solid phosgene equivalent.
Choice of Phosgenating Agent: A Safety-Driven Decision
While phosgene (COCl₂) is a powerful and historically significant reagent, its extreme toxicity and gaseous state present significant handling challenges.[8][9] In modern laboratory and process settings, solid phosgene substitutes are strongly preferred. Triphosgene (bis(trichloromethyl) carbonate) is the most common and practical choice.[10] It is a stable, crystalline solid that can be accurately weighed and handled, which decomposes in situ to generate three equivalents of phosgene under reaction conditions.[11][12] This on-demand generation minimizes the risk of exposure to free phosgene gas.[9][13]
Causality Insight: The reaction requires a non-nucleophilic base, such as triethylamine or pyridine. The primary role of this base is to neutralize the hydrochloric acid (HCl) generated during the reaction. Using a non-nucleophilic base is crucial to prevent it from competing with the secondary amine starting material in reacting with the phosgene, which would lead to unwanted byproducts and reduced yield.
Caption: Synthesis of the target carbonyl chloride via phosgenation.
Standard Laboratory Protocol for Synthesis
Self-Validation: This protocol incorporates standard organic chemistry techniques for reaction setup, monitoring, workup, and purification, ensuring a reliable and reproducible outcome.
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Inert Atmosphere Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Base Addition: Triethylamine (1.1 eq.) is added, and the solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of triphosgene (0.34 eq., representing a slight excess of phosgene) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Expertise Note: The slow addition is critical to control the exotherm and the rate of phosgene generation.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.
-
Workup: The reaction is carefully quenched by pouring it into ice-cold water to hydrolyze any remaining triphosgene. The organic layer is separated, washed sequentially with cold 1M HCl, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is typically used directly in the next step due to its reactivity, but can be purified by recrystallization from a non-protic solvent system if necessary.
Core Reactivity: A Gateway to Diverse Functionality
The chemical utility of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride stems from the high electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (Nu:).
General Reaction Mechanism
The reaction proceeds via a classic two-step addition-elimination mechanism. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion—an excellent leaving group—to yield the final substituted product.
Caption: General mechanism of nucleophilic acyl substitution.
Synthesis of N,N'-Disubstituted Ureas
Reaction with primary or secondary amines is a robust and high-yielding method to produce ureas.[14] The urea linkage is a critical pharmacophore, acting as a rigid hydrogen bond donor and acceptor, which facilitates strong binding to protein targets.
Protocol for Urea Synthesis:
-
A solution of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride (1.0 eq.) in anhydrous DCM is prepared under a nitrogen atmosphere at 0 °C.
-
A solution of the desired primary or secondary amine (1.1 eq.) and triethylamine (1.2 eq.) in DCM is added dropwise.
-
The reaction is stirred at room temperature for 1-3 hours until completion (monitored by TLC).
-
The mixture is washed with water and brine, dried over sodium sulfate, and concentrated.
-
The resulting urea is purified by flash column chromatography on silica gel or by recrystallization.
Synthesis of Carbamates
The reaction with alcohols or phenols yields carbamates.[15] Carbamates are often used as bioisosteres for amides or esters and can improve the metabolic stability and cell permeability of drug candidates.
Protocol for Carbamate Synthesis:
-
A solution of the desired alcohol or phenol (1.1 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) in anhydrous THF is prepared.
-
The solution is cooled to 0 °C, and a solution of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride (1.0 eq.) in THF is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed, dried, and concentrated. The final carbamate is purified by flash chromatography.
Applications in Drug Discovery and Development
The primary application of this reagent is as a scaffold for combinatorial chemistry and lead optimization in drug discovery.
-
Case Study - Solifenacin Intermediate: A chiral, substituted version, (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carbonyl chloride, is a key intermediate in the synthesis of Solifenacin.[16] Solifenacin is a muscarinic M3 receptor antagonist used to treat overactive bladder.[16][17] This highlights the industrial relevance of this class of compounds.
-
Library Synthesis: The reagent serves as an ideal starting point for creating diverse libraries of ureas and carbamates. By reacting the single carbonyl chloride with a large panel of commercially available amines and alcohols, chemists can rapidly generate hundreds of distinct molecules for high-throughput screening against various biological targets.
-
PARP Inhibitors: The related 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold has been successfully employed to develop potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy.[18] This demonstrates the therapeutic potential of the broader dihydroisoquinoline class.
Experimental Workflow Visualization
The following diagram illustrates the logical flow from synthesis of the intermediate to the final, characterized product, a process central to discovery chemistry.
Caption: A typical experimental workflow in discovery chemistry.
Safety, Handling, and Storage
Proper handling of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride is imperative due to its reactivity and the hazardous nature of its precursors.
-
Hazards: The compound is corrosive and a lachrymator. Contact with skin and eyes will cause irritation or burns.[19] Inhalation of dust or vapors may cause respiratory tract irritation.[4] It reacts exothermically with water and other protic solvents.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Use an inert atmosphere (nitrogen or argon) for all transfers and reactions to prevent hydrolysis.[3] Avoid generating dust. All glassware must be thoroughly dried before use.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible substances like alcohols and amines.[3][4] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[16]
Conclusion
3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride is more than a simple chemical; it is a powerful enabler of molecular innovation. Its predictable and robust reactivity, combined with the pharmacologically significant THIQ core, provides chemists with a reliable platform for the synthesis of diverse compound libraries. A thorough understanding of its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the rational design and development of next-generation therapeutics.
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